molecular formula C11H22N2O3 B6352515 Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1154286-42-6

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

Cat. No.: B6352515
CAS No.: 1154286-42-6
M. Wt: 230.30 g/mol
InChI Key: WBNBBDREPCMPTK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a synthetic compound with the molecular formula C11H22N2O3

Mechanism of Action

Mode of Action

. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of the compound.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with morpholine and subsequent esterification with methanol. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}butanoate
  • Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}pentanoate

Uniqueness

Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is unique due to its specific structural features, such as the presence of the morpholine ring and the ester group.

Properties

IUPAC Name

methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNBBDREPCMPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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